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molecular formula C4H11N2O4P B8520943 {[Methyl(methylcarbamoyl)amino]methyl}phosphonic acid CAS No. 24044-17-5

{[Methyl(methylcarbamoyl)amino]methyl}phosphonic acid

Cat. No. B8520943
M. Wt: 182.12 g/mol
InChI Key: HSYVMUFIEGNYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980618

Procedure details

This phosphonic acid is prepared in a similar manner using tris(2-chloroethyl) phosphite as the phosphorus ester reactant. The crude intermediate 1,4-dimethyl-2-(2-chloroethoxy)-1,4,2-diazaphospholidin-5-one-2-oxide (31P nmr -24.9 ppm) is hydrolyzed without isolation from the reaction mixture to give the acid: mp 171°-172° dec. (acetic acid-water).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphorus ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dimethyl-2-(2-chloroethoxy)-1,4,2-diazaphospholidin-5-one-2-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([O:10]CCCl)([O:6]CCCl)[O:2]CCCl.[CH3:14][N:15]1[C:19](=[O:20])[N:18]([CH3:21])[CH2:17]P1(=O)OCCCl>C(O)(=O)C.O>[CH3:17][N:18]([CH2:21][P:1](=[O:2])([OH:6])[OH:10])[C:19]([NH:15][CH3:14])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCCCl)(OCCCl)OCCCl
Step Two
Name
phosphorus ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,4-dimethyl-2-(2-chloroethoxy)-1,4,2-diazaphospholidin-5-one-2-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1P(CN(C1=O)C)(OCCCl)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the acid

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)NC)CP(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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